molecular formula C9H15N3O B12355449 1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine CAS No. 1392273-22-1

1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

Cat. No.: B12355449
CAS No.: 1392273-22-1
M. Wt: 181.23 g/mol
InChI Key: GQUXEPBUPCLZTC-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyrazole derivative with a pyridine derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Scientific Research Applications

Anticancer Properties

Research indicates that 1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells by activating pathways such as:

  • Caspase 9 Activation
  • PARP-1 Cleavage

These mechanisms suggest potential applications in cancer therapeutics.

Antibacterial Activity

The compound has demonstrated antibacterial properties against pathogens from the ESKAPE panel—a group of bacteria known for their antibiotic resistance. Studies have indicated effective inhibition of bacterial growth at certain concentrations.

Applications in Medicinal Chemistry

The unique methoxyethyl substituent enhances the solubility and alters the interaction of this compound with biological targets compared to its analogs. This has led to investigations into its potential as:

  • Antitumor Agents
  • Antimicrobial Agents
  • Inhibitors of Protein–Protein Interactions

Case Study 1: Anticancer Activity

A study evaluated the compound's effect on various cancer cell lines. Results showed that it significantly reduced cell viability and induced apoptosis through caspase-dependent pathways. The compound's mechanism was further elucidated using flow cytometry and Western blot analyses.

Case Study 2: Antibacterial Efficacy

In vitro studies tested the compound against several strains from the ESKAPE panel. The results indicated that it inhibited bacterial growth effectively at micromolar concentrations. The mechanism of action was suggested to involve disruption of bacterial cell membranes.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
2-Methyl-5-(2-methoxyethyl)-pyrazolo[4,3-b]pyridineStructureContains a methyl group at position 2
3-Amino-1-(2-methoxyethyl)-pyrazolo[4,3-b]pyridineStructureAmino group introduces different reactivity
5-Nitro-1-(2-methoxyethyl)-pyrazolo[4,3-b]pyridineStructureNitro group enhances electron-withdrawing properties

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Biological Activity

1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a heterocyclic compound notable for its unique structural characteristics and potential biological activities. This compound features a fused pyrazole and pyridine ring system with a methoxyethyl substituent that may enhance its solubility and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Structural Characteristics

The molecular formula of this compound is C9H15N3O\text{C}_9\text{H}_{15}\text{N}_3\text{O} with a molecular weight of approximately 181.24 g/mol. The compound's structure is represented as follows:

  • SMILES : COCCN1C2=C(CNCC2)C=N1
  • InChI : InChI=1S/C9H15N3O/c1-13-5-4-12-9-2-3-10-6-8(9)7-11-12/h7,10H,2-6H2,1H3

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the cyclization of pyrazole and pyridine derivatives under controlled conditions. Common synthetic routes include:

  • Electrophilic Cyclization : Utilizing iodine or other electrophiles to promote ring formation.
  • Suzuki Coupling : Employing boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.

These methods are crucial for optimizing yield and purity in both laboratory and industrial settings.

Anticancer Activity

Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit various cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) by targeting specific kinases involved in cell proliferation and survival .

The mechanism of action for this compound is believed to involve:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and other signaling pathways critical for tumor growth.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various biochemical pathways.

Structure-Activity Relationship (SAR)

A comprehensive analysis of structure-activity relationships has revealed that modifications to the pyrazolo[4,3-c]pyridine scaffold significantly affect biological activity. For example:

CompoundModificationBiological Activity
1No modificationBaseline activity
2Methyl group at position 2Increased potency
3Nitro group at position 5Enhanced cytotoxicity

These findings suggest that specific functional groups can optimize the biological efficacy of pyrazolo derivatives .

Case Studies

Several case studies have demonstrated the efficacy of pyrazolo compounds in preclinical models:

  • Study on Antitumor Activity : A derivative was tested against various human cancer cell lines and showed a dose-dependent inhibition of cell proliferation.
  • Molecular Docking Studies : In silico studies indicated strong binding affinities to target proteins involved in cancer progression.

Properties

CAS No.

1392273-22-1

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-(2-methoxyethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C9H15N3O/c1-13-5-4-12-9-2-3-10-6-8(9)7-11-12/h7,10H,2-6H2,1H3

InChI Key

GQUXEPBUPCLZTC-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(CNCC2)C=N1

Origin of Product

United States

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